N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a propylsulfonyl group, and an indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced via sulfonation of the indole ring using propylsulfonyl chloride in the presence of a base such as pyridine.
Coupling with the Chlorinated Phenyl Group: The final step involves the coupling of the chlorinated phenyl group with the indole derivative using a coupling reagent like carbodiimide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups to amines.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-chloro-2-methylphenyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea
- **N-(3-chloro-2-methylphenyl)-N’-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea
Uniqueness
N-(3-chloro-2-methylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylsulfonyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds with shorter alkyl chains.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-15-22(33-23(26-15)17-8-4-3-5-9-17)19-12-20(29)28-24(27-19)32-14-21(30)25-13-16-7-6-10-18(11-16)31-2/h3-12H,13-14H2,1-2H3,(H,25,30)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJJTDARQIZYQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.